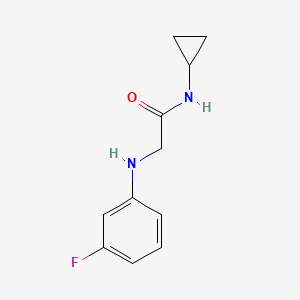

n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide

Description

n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide is an acetamide derivative characterized by a cyclopropyl group attached to the amide nitrogen and a 3-fluoroaniline substituent at the α-carbon.

Properties

Molecular Formula |

C11H13FN2O |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

N-cyclopropyl-2-(3-fluoroanilino)acetamide |

InChI |

InChI=1S/C11H13FN2O/c12-8-2-1-3-10(6-8)13-7-11(15)14-9-4-5-9/h1-3,6,9,13H,4-5,7H2,(H,14,15) |

InChI Key |

GPBAXUQLHUETLF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CNC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 3-fluoroaniline in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:

Cyclopropylamine+3-Fluoroaniline+Acetic Anhydride→n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide

Industrial Production Methods

Industrial production of n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme-substrate interactions.

Medicine: Potential therapeutic applications in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Research Findings and Trends

- Substituent Impact : Electron-donating groups (e.g., p-tolyl) correlate with higher synthetic yields (75% for 6b ) compared to electron-withdrawing groups .

- Fluorine Effects: The 3-fluoro substitution in both the target compound and N-Cyclopropyl-2-(3-fluorophenoxy)acetamide may enhance metabolic stability and membrane permeability .

- Heterocyclic Additions : Thiazole or boronate groups expand functional utility but complicate synthesis .

Biological Activity

n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide features a cyclopropyl group, a fluorophenyl moiety, and an acetamide functional group. These components contribute to its interaction with biological targets, influencing its pharmacological properties.

The compound's mechanism of action involves its interaction with specific enzymes and receptors. The distinct functional groups allow it to bind effectively, modifying the activity of these biological targets. This binding can lead to various downstream effects, such as modulation of signaling pathways or enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds similar to n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide exhibit antimicrobial properties. For instance, studies on related alkaloids have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values varying across different strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Enzyme Interaction Studies

The compound has been utilized in studies exploring enzyme interactions, particularly in the context of drug design. Its ability to act as a probe for studying enzyme dynamics highlights its utility in understanding biochemical pathways and developing therapeutic agents.

Case Studies and Research Findings

- Enzyme Inhibition : A study demonstrated that n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

- Receptor Binding : Investigations into receptor binding affinity have shown that the compound selectively binds to certain receptors, which may lead to therapeutic applications in neurology or oncology .

- Toxicity and Safety : Preliminary toxicity assessments indicate that while exhibiting biological activity, the compound's safety profile requires further investigation through in vivo studies.

Future Directions

The ongoing exploration of n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide's biological activity is promising. Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and long-term effects.

- Structural Modifications : To enhance efficacy and reduce toxicity.

- Broader Biological Testing : Including anti-inflammatory and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.